molecular formula C11H15IOS2 B14361276 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol CAS No. 91238-73-2

4-[Bis(ethylsulfanyl)methyl]-2-iodophenol

Cat. No.: B14361276
CAS No.: 91238-73-2
M. Wt: 354.3 g/mol
InChI Key: BVZAHFJVTMLEBZ-UHFFFAOYSA-N
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Description

4-[Bis(ethylsulfanyl)methyl]-2-iodophenol is an organic compound characterized by the presence of an iodine atom and two ethylsulfanyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol typically involves the introduction of ethylsulfanyl groups and an iodine atom to a phenol ring. One common method is the nucleophilic substitution reaction, where a phenol derivative undergoes substitution with ethylsulfanyl groups in the presence of a suitable catalyst. The iodine atom can be introduced through electrophilic aromatic substitution using iodine and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution and electrophilic aromatic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(ethylsulfanyl)methyl]-2-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Deiodinated phenol derivatives

    Substitution: Phenol derivatives with substituted functional groups

Mechanism of Action

The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]-2-iodophenol involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

CAS No.

91238-73-2

Molecular Formula

C11H15IOS2

Molecular Weight

354.3 g/mol

IUPAC Name

4-[bis(ethylsulfanyl)methyl]-2-iodophenol

InChI

InChI=1S/C11H15IOS2/c1-3-14-11(15-4-2)8-5-6-10(13)9(12)7-8/h5-7,11,13H,3-4H2,1-2H3

InChI Key

BVZAHFJVTMLEBZ-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC(=C(C=C1)O)I)SCC

Origin of Product

United States

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